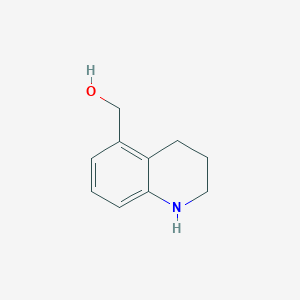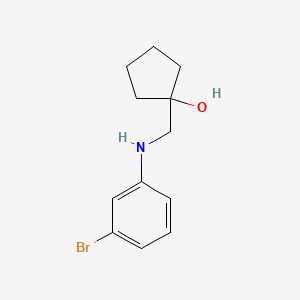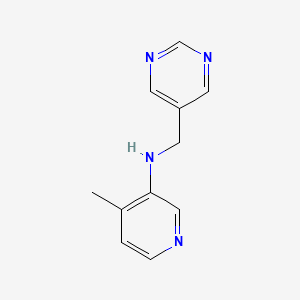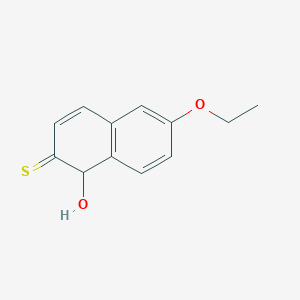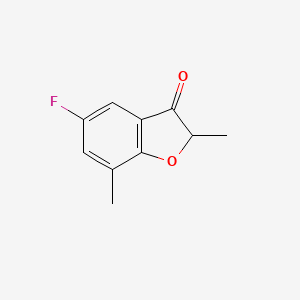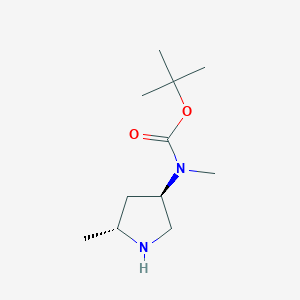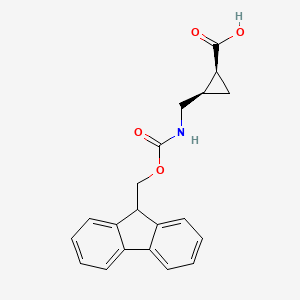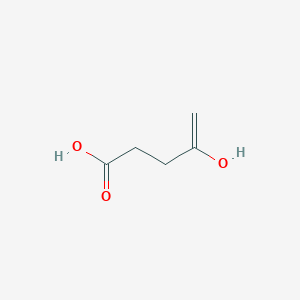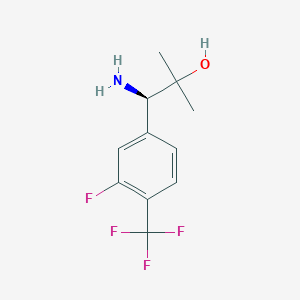![molecular formula C12H24N2O B13341661 1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)
1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H24N2O It is a derivative of piperidine, a heterocyclic amine, and contains a hydroxyl group, making it an alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reduction of 1-([1,4’-Bipiperidin]-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in THF or ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethanone.
Reduction: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethanamine.
Substitution: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring can interact with hydrophobic pockets, enhancing its stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-([1,4’-Bipiperidin]-1-yl)ethan-1-ol: Similar structure but with different substitution patterns.
1-([1,4’-Bipiperidin]-3-yl)ethan-1-ol: Variation in the position of the hydroxyl group.
1-([1,4’-Bipiperidin]-4-yl)ethan-1-ol: Another positional isomer.
Uniqueness
1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H24N2O |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-(1-piperidin-4-ylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c1-10(15)12-4-2-3-9-14(12)11-5-7-13-8-6-11/h10-13,15H,2-9H2,1H3 |
InChI-Schlüssel |
QRNKRPGQSFSCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCN1C2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


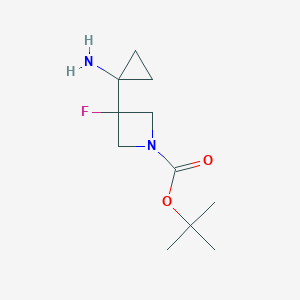
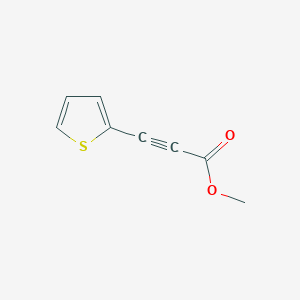
![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
